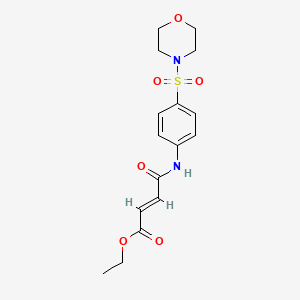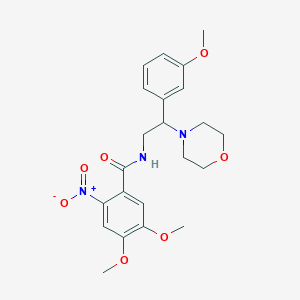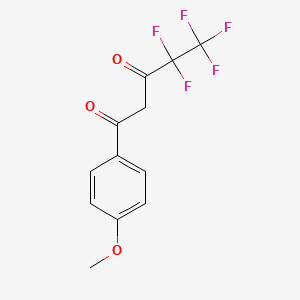![molecular formula C42H54F12FeP2 B2571478 Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+) CAS No. 849923-15-5](/img/structure/B2571478.png)
Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a complex organometallic compound. Organometallic compounds are typically used as catalysts or reagents in organic chemistry .
Synthesis Analysis
The synthesis of such a complex compound would likely involve multiple steps, each requiring careful control of conditions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Organometallic compounds can often act as catalysts, facilitating a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound and can be measured experimentally .Scientific Research Applications
Cyclopentene Derivatives Synthesis
- Synthesis of Disubstituted Cyclopent-2-enones : A study detailed the synthesis of 3,5-disubstituted cyclopent-2-enones starting from bis-(trifluoromethyl)phenyl sulfones. These compounds serve as precursors to various cyclopentene derivatives, highlighting a method for constructing complex cyclopentene frameworks with potential application in organic synthesis and medicinal chemistry (Alonso et al., 2007).
Iron Complexes in Catalysis
- Iron(I) Complexes with N-Heterocyclic Carbene Ligands : Research on iron(I) complexes supported by N-heterocyclic carbene (NHC) ligands indicates their potential in catalytic applications. These complexes demonstrate the possibility of high-spin iron(I) centers in organometallic chemistry, with implications for catalytic processes and material science (Ouyang et al., 2015).
Phosphine Ligand Applications
- Asymmetric Catalysis with Phosphine Ligands : A newly developed phosphine ligand with a bis(trifluoromethyl)phenyl substituent showcased efficiency in Ag-catalyzed asymmetric cycloaddition reactions. This demonstrates the ligand's utility in synthesizing bicyclic pyrrolidine derivatives, which are valuable in pharmaceutical and synthetic organic chemistry (Wu et al., 2019).
Photochromic Applications
- Photochromic Reactions in Crystals : Investigation into photochromic reactions of perfluorocyclopentene derivatives in single-crystalline phases reveals applications in materials science, particularly in the development of optical storage devices and switches. This research underlines the importance of structural modifications to tune photochromic properties (Irie et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/C35H35F12P2.C5H5.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h8,13-21,26-27H,2-7,9-12H2,1H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXESUNHGCSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F12FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146159919 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2571407.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)